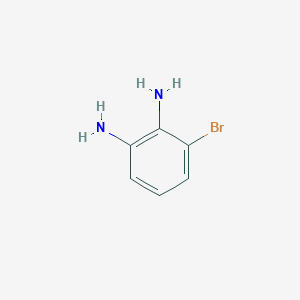

3-Bromobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYTZNPMXYCBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500187 | |

| Record name | 3-Bromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-36-6 | |

| Record name | 3-Bromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromobenzene-1,2-diamine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-Bromobenzene-1,2-diamine, a key intermediate in the development of pharmaceuticals and advanced materials. A critical analysis of the synthetic challenges reveals that the direct bromination of 1,2-diaminobenzene is not a regioselective route to the desired 3-bromo isomer. Instead, this guide presents a validated, alternative synthetic pathway that offers high regioselectivity and yield. Furthermore, a detailed protocol for the synthesis of the isomeric 4-Bromobenzene-1,2-diamine is provided for comparative purposes and to illustrate the principles of electrophilic aromatic substitution in this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Challenge of Regioselectivity

The synthesis of specifically substituted aromatic diamines is a cornerstone of modern medicinal chemistry. This compound, in particular, serves as a versatile scaffold for the construction of complex heterocyclic systems.[1] The primary challenge in the synthesis of this molecule from 1,2-diaminobenzene lies in controlling the regioselectivity of the bromination reaction. The two amino groups on the benzene ring are powerful activating, ortho-, para-directing groups.[2] This inherent electronic property makes direct bromination a non-selective process, leading predominantly to the formation of the 4-bromo isomer and poly-brominated byproducts.

The Predominance of the 4-Bromo Isomer

Electrophilic attack on the 1,2-diaminobenzene ring is sterically hindered at the 3- and 6-positions by the adjacent amino groups. Consequently, the electrophile (in this case, a bromonium ion) will preferentially add to the less hindered 4- and 5-positions, which are para to one of the amino groups. This results in the formation of 4-Bromobenzene-1,2-diamine as the major product. To overcome this, a more nuanced synthetic strategy is required.

A Viable Synthetic Route to this compound

A more effective and regioselective approach to the synthesis of this compound involves a multi-step process starting from a different precursor: 4-bromo-2,1,3-benzothiadiazole. This method circumvents the regioselectivity issues associated with the direct bromination of 1,2-diaminobenzene.

Overall Synthetic Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[1]

Materials:

-

4-bromo-2,1,3-benzothiadiazole

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Chloroform

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 2000 mL single-necked flask, add 4-bromo-2,1,3-benzothiadiazole (10 g, 46.5 mmol) and 900 mL of ethanol.

-

To this suspension, carefully add sodium borohydride (17.6 g, 465 mmol) in portions.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, remove the ethanol using a rotary evaporator.

-

Extract the resulting residue with chloroform (3 x 100 mL).

-

Wash the combined organic layers with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporator to yield 3-bromo-1,2-diaminobenzene.[1]

Expected Yield and Physicochemical Properties

| Property | Value | Reference |

| Yield | 92% | [1] |

| CAS Number | 1575-36-6 | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| Melting Point | 125-126 °C | [4] |

| Appearance | Light yellow to yellow solid | [4] |

Comparative Synthesis: 4-Bromobenzene-1,2-diamine from 1,2-Diaminobenzene

To illustrate the principles of electrophilic aromatic substitution and the use of protecting groups, the synthesis of the isomeric 4-Bromobenzene-1,2-diamine is presented below. This method employs a three-step sequence of protection, bromination, and deprotection.

Overall Synthetic Scheme

Caption: Synthesis of 4-Bromobenzene-1,2-diamine.

Detailed Experimental Protocol

This protocol is based on the method described in patent CN103073435A.[5]

3.2.1. Step 1: Protection (Acetylation)

-

In a 1 L flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear.

-

Cool the solution in an ice bath and add 158 g of acetic anhydride dropwise.

-

Warm the reaction mixture to 50 °C and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

3.2.2. Step 2: Bromination

-

Cool the reaction mixture to 25 °C and add 80 g of sodium bromide.

-

After stirring, slowly add 92 g of 30% hydrogen peroxide dropwise.

-

Stir the mixture at room temperature for 2 hours, then heat to 50 °C for an additional 2 hours.

-

Pour the reaction solution into 2000 g of ice water containing 9 g of sodium sulfite and stir until the red color disappears.

-

Filter the white solid, and dry to obtain 4-bromo-o-phenyl diacetyl amide.[5]

3.2.3. Step 3: Hydrolysis

-

Dissolve the 4-bromo-o-phenyl diacetyl amide in methanol.

-

Add 5N aqueous sodium hydroxide solution and heat the mixture to 70-90 °C for 2 hours.

-

After cooling, pour the mixture into ice water and extract with dichloromethane.

-

Wash the organic phase with saturated sodium carbonate solution and then with saturated brine.

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from tert-butyl methyl ether.[5]

Physicochemical Properties of 4-Bromobenzene-1,2-diamine

| Property | Value | Reference |

| CAS Number | 1575-37-7 | |

| Molecular Weight | 187.04 g/mol | |

| Melting Point | 65-69 °C (decomposes) | |

| Appearance | Solid |

Safety Considerations

o-Phenylenediamine:

-

Toxic if swallowed, harmful in contact with skin or if inhaled.[6][7]

-

Causes serious eye irritation and may cause an allergic skin reaction.[6][7]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

Bromine (if used directly):

-

Highly corrosive and toxic.

-

Causes severe burns to the skin and eyes.

-

Handle only in a chemical fume hood with appropriate PPE.

Sodium Borohydride:

-

Flammable solid.

-

Reacts with water to produce flammable hydrogen gas.

-

Handle in a dry, inert atmosphere.

General Precautions:

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.[6][8]

-

Conduct a thorough risk assessment before performing any chemical synthesis.

-

Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[9]

Conclusion

The synthesis of this compound from 1,2-diaminobenzene is synthetically challenging due to the directing effects of the amino groups, which favor the formation of the 4-bromo isomer. This guide has presented a more viable and regioselective synthetic route starting from 4-bromo-2,1,3-benzothiadiazole. For completeness and to highlight the underlying chemical principles, a detailed protocol for the synthesis of the more readily accessible 4-Bromobenzene-1,2-diamine has also been provided. The information contained herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and efficiently synthesize these important chemical building blocks.

References

- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google P

-

This compound | C6H7BrN2 | CID 12489839 - PubChem. (URL: [Link])

-

Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes - Organic Chemistry Portal. (URL: [Link])

-

Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx). - ResearchGate. (URL: [Link])

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC. (URL: [Link])

-

Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed. (URL: [Link])

-

Alternative diamine synthesis routes - english - Bio4Matpro. (URL: [Link])

- CN105037171A - Method for synthesizing and preparing o-phenylenediamine from orthodichlorobenzene - Google P

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters - ACS Publications. (URL: [Link])

-

o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

-

Acylation. Part XV. The spontaneous and acid-catalysed hydrolysis of diacetyl sulphide - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

-

Sources

- 1. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]

- 2. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

Introduction: The Strategic Importance of 3-Bromobenzene-1,2-diamine

An In-depth Technical Guide to 3-Bromobenzene-1,2-diamine (CAS 1575-36-6): A Core Scaffold for Heterocyclic Synthesis in Drug Discovery

This compound, also known by its IUPAC name 3-bromo-1,2-benzenediamine, is an aromatic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a benzene ring functionalized with two adjacent amino groups and a bromine atom, offers a unique combination of nucleophilicity and a site for further synthetic elaboration via cross-coupling reactions. The ortho-diamine functionality is a classic precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles and benzotriazoles.[3] These scaffolds are prevalent in a multitude of pharmacologically active agents, making this compound a compound of significant interest to researchers in drug development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.

Part 1: Physicochemical and Spectroscopic Profile

The physical state of this compound is typically a solid at room temperature, with coloration ranging from light yellow to yellow depending on purity.[4] The presence of two amino groups allows for hydrogen bonding, rendering it soluble in polar organic solvents.[1]

Core Physicochemical Properties

A summary of the key physical and chemical properties is presented below. It is critical to note a discrepancy in the reported melting point values in the literature, with some sources citing 53-55 °C and others 125-126 °C.[4][5] This variation may be attributable to differences in sample purity or the existence of different polymorphic forms. Researchers should verify the properties of their specific batch.

| Property | Value | Source(s) |

| CAS Number | 1575-36-6 | [6] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 53-55 °C or 125-126 °C | [4][5] |

| Boiling Point | ~290 °C (Predicted) | [7] |

| Density | ~1.70 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While spectra should be run on each new batch, the following describes the expected characteristic data.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.0 ppm) corresponding to the three protons on the benzene ring. Predicted data suggests a triplet and two doublets of doublets, reflecting the ortho and meta coupling between them.[7] A broad singlet, typically integrating to four protons (or two if exchanged with D₂O), would appear corresponding to the two -NH₂ groups.

-

¹³C NMR: Due to the molecule's asymmetry, six distinct signals are expected in the carbon NMR spectrum for the aromatic carbons. The carbon atom bonded to bromine (ipso-carbon) will exhibit a characteristic upfield shift due to the 'heavy atom effect'.[8] The two carbons bonded to the nitrogen atoms will appear deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region corresponds to the symmetric and asymmetric N-H stretching of the primary amine groups. Aromatic C-H stretching bands appear above 3000 cm⁻¹, and C=C ring stretching absorptions are found in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 186 and 188, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Part 2: Synthesis and Purification

A reliable and high-yielding synthesis of this compound involves the reductive cleavage of a thiadiazole ring system. This approach avoids direct bromination of o-phenylenediamine, which can be difficult to control and lead to mixtures of over-brominated products due to the strong activating nature of the amino groups.[9]

Recommended Synthesis Protocol: From 4-Bromo-2,1,3-benzothiadiazole

This procedure details the synthesis via reduction of a commercially available precursor.

Causality: The choice of sodium borohydride (NaBH₄) is strategic. It is a mild yet effective reducing agent capable of cleaving the N-S bonds within the 2,1,3-benzothiadiazole ring system. The reaction proceeds in a protic solvent like ethanol, which facilitates the reduction and workup. The process transforms the heterocyclic precursor into the desired ortho-diamine in high yield.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [2]

-

Reaction Setup: To a 2000 mL single-necked flask, add 4-bromo-2,1,3-benzothiadiazole (10 g, 46.5 mmol) and 900 mL of ethanol.

-

Addition of Reducing Agent: Carefully add sodium borohydride (NaBH₄) (17.6 g, 465 mmol) to the flask in portions.

-

Reaction: Stir the resulting reaction mixture at room temperature for approximately 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the ethanol using a rotary evaporator.

-

Extraction: Add water to the residue and perform an extraction with chloroform (CHCl₃). Repeat the extraction two more times.

-

Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to afford the final product, 3-bromo-1,2-diaminobenzene, as a solid. The reported yield for this procedure is approximately 92%.[2]

Purification: The crude product obtained from this synthesis is often of high purity. However, if further purification is required, recrystallization is a viable method.[10] A solvent system such as ethanol/water or toluene/hexane should be explored to find optimal conditions. For more challenging separations, silica gel column chromatography can be employed.[9]

Part 3: Chemical Reactivity & Applications in Medicinal Chemistry

The synthetic utility of this compound stems from its two reactive sites. The ortho-diamine moiety is a classic synthon for building five-membered heterocyclic rings fused to the benzene core, while the bromo substituent serves as a handle for introducing further complexity, typically via metal-catalyzed cross-coupling reactions.

Synthesis of Benzimidazoles and Benzotriazoles

The condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) is one of the most fundamental and widely used methods for constructing the benzimidazole ring system.[3] This reaction, known as the Phillips-Ladenburg synthesis, typically proceeds under acidic conditions with heating.[3]

Similarly, treatment of the diamine with a source of nitrous acid (e.g., sodium nitrite in acidic solution) leads to diazotization of one amino group and subsequent intramolecular cyclization to form the corresponding bromo-benzotriazole.

Application in Protein Kinase Inhibitor Development

A compelling application of this scaffold is in the development of protein kinase inhibitors, a cornerstone of modern cancer therapy.[11] Protein kinase CK2 is overexpressed in many cancers and is a validated target for chemotherapy.[12] Researchers have synthesized and evaluated a series of isomeric bromo-benzotriazoles as inhibitors of human protein kinase CK2α.[12] This work demonstrated that halogenation of the benzotriazole core is a key factor in enhancing inhibitory activity. The synthesis of these inhibitors relies on precursors like this compound, highlighting its direct relevance in creating novel therapeutic candidates.[12]

Part 4: Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[13]

GHS Hazard Information

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [2][13] |

| H312 | Harmful in contact with skin | [2] |

| H315 | Causes skin irritation | [2][13] |

| H319 | Causes serious eye irritation | [2][13] |

| H332 | Harmful if inhaled | [2] |

| H335 | May cause respiratory irritation | [2][13] |

Self-Validating Experimental Protocol for Safe Handling: To ensure a safe laboratory environment, the following self-validating protocol must be implemented.

-

Engineering Controls: All manipulations (weighing, transferring, reaction setup) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times. A face shield may be necessary if there is a splash hazard.[7]

-

Dispensing: Use spatulas for solid transfers and avoid generating dust. For spills, do not dry sweep. Instead, use procedures for cleaning up hazardous solids, such as gently covering with an inert absorbent material and collecting in a sealed container for hazardous waste.[7]

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area away from incompatible materials.[4]

-

Waste Disposal: Dispose of all waste materials (unreacted compound, contaminated PPE, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste.

By adhering to this protocol, researchers can mitigate the risks associated with handling this compound, ensuring both personal safety and experimental integrity.

References

-

iChemical. (n.d.). This compound, CAS No. 1575-36-6. Retrieved from [Link]

-

Indian Journal of Chemistry. (2009). A green synthesis of benzimidazoles. 48B, 1583-1586. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

IJARIIE. (2023). REVIEW ON SYNTHESIS OF BENZIMIDAZOLE AND ITS DERIVATIVES WITH THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1575-36-6 | Product Name : this compound. Retrieved from [Link]

-

Guerra, B., et al. (2012). Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLoS ONE, 7(11), e49193. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). WO2021116178A1 - Pyrazolotriazines.

-

P212121 Store. (n.d.). This compound HCl. Retrieved from [Link]

-

Chegg.com. (2021). Solved 11. Example the 13C-NMR spectrum of bromobenzene. Retrieved from [Link]

-

PubChem Patents. (n.d.). Pharmaceutical composition for drug delivery - Patent US-12357573-B2. Retrieved from [Link]

- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

-

PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Retrieved from [Link]

-

PubChem Patents. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. Retrieved from [Link]

-

Roskoski Jr, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from [Link]

-

Symansis. (n.d.). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound, CAS No. 1575-36-6 - iChemical [ichemical.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brimr.org [brimr.org]

- 12. Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1575-36-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Spectroscopic Data of 3-Bromobenzene-1,2-diamine: A Technical Guide for Researchers

Introduction

3-Bromobenzene-1,2-diamine (also known as 3-bromo-o-phenylenediamine) is an important aromatic diamine intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring adjacent amino groups and a bromine atom, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and other systems of pharmaceutical and materials science interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₆H₇BrN₂), both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and the two amine protons. The electron-donating amino groups (-NH₂) tend to shield aromatic protons (shifting them upfield), while the electron-withdrawing bromine atom deshields them (shifting them downfield). The position of each proton relative to these substituents dictates its chemical shift and coupling pattern.

-

Aromatic Protons (3H): The three adjacent protons on the aromatic ring will form a complex splitting pattern. We can predict a triplet for the proton situated between two other protons (H-5) and two doublets for the protons adjacent to only one other proton (H-4 and H-6). The exact chemical shifts are influenced by the combined electronic effects of the substituents.

-

Amine Protons (4H): The protons of the two amine groups (-NH₂) are expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a deuterated solvent like DMSO-d₆, these protons often appear as distinct, broad signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-4 | ~6.8 - 7.1 | Doublet (d) or Doublet of Doublets (dd) | ~7-9 |

| Aromatic H-5 | ~6.6 - 6.8 | Triplet (t) or Doublet of Doublets (dd) | ~7-9 |

| Aromatic H-6 | ~6.5 - 6.7 | Doublet (d) or Doublet of Doublets (dd) | ~7-9 |

| Amine N-H | ~3.5 - 5.0 (variable) | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons, as the molecule is asymmetric.

-

Carbons Bearing Amino Groups (C1, C2): These carbons are shielded by the nitrogen atoms and are expected to appear in the 135-145 ppm range.

-

Carbon Bearing Bromine (C3): The carbon directly attached to the bromine atom experiences the "heavy atom effect," which, contrary to simple electronegativity predictions, causes a shielding effect, shifting the signal upfield into the 110-120 ppm range.[1]

-

Other Aromatic Carbons (C4, C5, C6): These carbons will resonate in the typical aromatic region of 115-130 ppm, with their precise shifts determined by their proximity to the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1-NH₂ | 135 - 145 |

| C2-NH₂ | 135 - 145 |

| C3-Br | 110 - 120 |

| C4 | 120 - 130 |

| C5 | 115 - 125 |

| C6 | 115 - 125 |

Experimental Protocol for NMR Data Acquisition

The causality behind this protocol is to ensure a high-quality, high-resolution spectrum suitable for unambiguous structural confirmation.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to better resolve N-H proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Rationale: A 90° pulse angle is typically used to maximize signal for a given number of scans. A relaxation delay of 2-5 seconds is chosen to allow for full relaxation of the protons, ensuring accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation straightforward. A larger number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

NMR Workflow Diagram

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the primary amine groups and vibrations from the aromatic ring.

-

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

Aromatic C-H Stretching: A sharp band (or bands) is expected just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: One or more bands of variable intensity are expected in the 1500-1620 cm⁻¹ region.

-

N-H Bending (Scissoring): A strong band should appear in the 1590-1650 cm⁻¹ region, which may sometimes overlap with the C=C ring stretches.

-

C-N Stretching: These vibrations typically occur in the 1250-1350 cm⁻¹ range.

-

C-Br Stretching: The C-Br stretch is expected in the far-IR region, typically between 500-650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| N-H Bend (Scissoring) | 1590 - 1650 | Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Variable |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| Aromatic C-H Bend (Out-of-plane) | 750 - 850 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a high-quality spectrum with strong signal intensity.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

FT-IR Workflow Diagram

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most critical feature will be the isotopic pattern of bromine.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺·): The molecular formula is C₆H₇BrN₂. The monoisotopic mass is calculated to be approximately 185.979 Da.[4]

-

Bromine Isotopic Pattern: A key confirmatory feature is the presence of two major isotopes of bromine: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic molecular ion cluster with two peaks of nearly equal intensity separated by 2 m/z units (M⁺· at ~186 and M+2⁺· at ~188). The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule or fragment.

-

Fragmentation: Under electron ionization (EI), common fragmentation pathways may include the loss of H·, NH₂·, or HCN, leading to fragment ions that would also exhibit the characteristic bromine isotope pattern if they retain the bromine atom.

Table 4: Predicted Key Mass Spectrometry Peaks for this compound

| m/z (approx.) | Assignment | Key Feature |

| 188 | [M+2]⁺· (C₆H₇⁸¹BrN₂) | Part of the ~1:1 bromine isotope pattern |

| 186 | [M]⁺· (C₆H₇⁷⁹BrN₂) | Part of the ~1:1 bromine isotope pattern |

| 107 | [M-Br]⁺ | Loss of bromine radical |

| 77-80 | Various aromatic fragments | Loss of Br and amino groups |

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for analyzing small, volatile, and thermally stable molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·) and fragment ions.

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Mass Spectrometry Workflow Diagram

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from $\beta $-ketoesters [comptes-rendus.academie-sciences.fr]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-Bromobenzene-1,2-diamine. As a key building block in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and structural elucidation of its derivatives. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical principles governing the observed chemical shifts and coupling constants, provides detailed experimental protocols for sample preparation and data acquisition, and presents a thorough interpretation of the NMR spectra. The guide is structured to offer both foundational knowledge and practical insights, ensuring scientific integrity through rigorous analysis and citation of authoritative sources.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Anilines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure of compounds. For substituted anilines, such as this compound, NMR provides a definitive fingerprint, allowing for the unambiguous determination of its constitution. The precise chemical environment of each proton and carbon atom is reflected in its corresponding chemical shift, while through-bond scalar couplings manifest as signal splitting, revealing the connectivity of the atomic framework.

The presence of two electron-donating amino groups and an electron-withdrawing bromine atom on the benzene ring of this compound creates a unique electronic environment. This results in a characteristic dispersion of signals in both the ¹H and ¹³C NMR spectra, which, when correctly interpreted, provides a wealth of structural information. This guide will systematically dissect these spectral features, providing the reader with the expertise to confidently characterize this important synthetic intermediate.

Molecular Structure and Predicted NMR Spectral Features

The molecular structure of this compound, with the IUPAC name 3-bromo-1,2-benzenediamine, is depicted below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Based on the substituent effects, a prediction of the ¹H and ¹³C NMR spectra can be made. The two amino groups (-NH₂) are electron-donating groups (EDGs) and will shield the aromatic protons and carbons, causing their signals to shift to a higher field (lower ppm). Conversely, the bromine atom (-Br) is an electron-withdrawing group (EWG) through its inductive effect, which deshields the adjacent nuclei, causing a downfield shift (higher ppm). The interplay of these effects determines the final chemical shifts.

¹H NMR Spectral Analysis

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 6.56 | Triplet (t) | 7.9 |

| H5 | 6.97 | Doublet of doublets (dd) | 8.0, 1.4 |

| H6 | 6.64 | Doublet of doublets (dd) | 7.8, 1.4 |

| NH₂ | ~3.61 | Broad Singlet (br s) | - |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.[1]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.5-7.0 ppm): The three aromatic protons are chemically non-equivalent and give rise to three distinct signals.

-

H4: This proton is situated between two carbons bearing amino groups. The strong shielding effect of the two EDGs results in a significant upfield shift. It is coupled to both H5 and H6 with similar coupling constants, resulting in a triplet.

-

H5: This proton is ortho to an amino group and meta to the bromine atom. It experiences shielding from the amino group and deshielding from the bromine. It is coupled to H4 (ortho coupling, J ≈ 8.0 Hz) and H6 (meta coupling, J ≈ 1.4 Hz), resulting in a doublet of doublets.

-

H6: This proton is ortho to both an amino group and the bromine atom. The opposing electronic effects of these groups determine its chemical shift. It is coupled to H5 (ortho coupling, J ≈ 7.8 Hz) and H4 (para coupling, which is often very small and may not be resolved, but is predicted here as 1.4 Hz), leading to a doublet of doublets.

-

-

Amine Protons (~3.61 ppm): The protons of the two amino groups are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data

Due to the lack of readily available experimental data, the following ¹³C NMR chemical shifts are predicted based on established substituent effects on the benzene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~135 |

| C2 | ~138 |

| C3 | ~110 |

| C4 | ~120 |

| C5 | ~125 |

| C6 | ~118 |

Table 2: Predicted ¹³C NMR Data for this compound.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.

-

Carbons bonded to Nitrogen (C1, C2): These carbons are directly attached to the electron-donating amino groups and are expected to be significantly shielded compared to unsubstituted benzene (128.5 ppm). However, the deshielding effect of the nitrogen atom itself leads to their appearance in the downfield region of the aromatic carbons.

-

Carbon bonded to Bromine (C3): The carbon atom directly attached to the bromine atom is expected to be significantly shielded due to the "heavy atom effect," where the large electron cloud of bromine induces a shielding effect on the ipso-carbon.[2] This often results in an upfield shift compared to what would be expected based on electronegativity alone.

-

Other Aromatic Carbons (C4, C5, C6): The chemical shifts of the remaining carbons are influenced by their position relative to the three substituents. C4 and C6, being ortho and para to the amino groups, will be more shielded (shifted upfield) than C5, which is meta to both amino groups and ortho to the bromine.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation Workflow

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Recommended NMR Spectrometer Parameters

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive structural signature of the molecule. The interplay of the electron-donating amino groups and the electron-withdrawing bromine atom results in a characteristic pattern of chemical shifts and coupling constants. This guide has provided a detailed interpretation of the predicted NMR data, grounded in the fundamental principles of NMR spectroscopy and substituent effects. The experimental protocols outlined herein offer a robust methodology for obtaining high-quality spectra. By following the principles and procedures detailed in this guide, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy for the unequivocal characterization of this compound and its derivatives in their scientific endeavors.

References

- Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2 - The Royal Society of Chemistry. (URL not available)

- Partial 1H NMR spectra (600 MHz)

-

This compound, CAS No. 1575-36-6 - iChemical. [Link]

-

This compound | C6H7BrN2 | CID 12489839 - PubChem. [Link]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL not available)

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange. [Link]

- Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells based on a benzodithiophene-quinoxaline copolymer in air - The Royal Society of Chemistry. (URL not available)

-

Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [Link]

- Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. (URL not available)

-

¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN) - ResearchGate. [Link]

Sources

Solubility of 3-Bromobenzene-1,2-diamine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromobenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and novel materials. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This guide is designed to empower researchers with the knowledge to make informed decisions about solvent selection and to generate reliable, application-specific solubility data.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, with its vicinal diamine functionality and a bromine substituent on the aromatic ring, is a versatile intermediate in organic synthesis. The amino groups can participate in a wide range of chemical transformations, including the formation of heterocycles like benzimidazoles, which are prevalent in many biologically active compounds.[1] The bromine atom offers a site for further functionalization through cross-coupling reactions.

The successful application of this compound is fundamentally linked to its solubility. Understanding and quantifying its solubility is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields.

-

Purification Processes: The selection of appropriate solvents is critical for developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For applications in drug delivery and materials science, preparing solutions of known and stable concentrations is essential.

This guide will first delve into the theoretical aspects of this compound's solubility, followed by a detailed experimental section to equip researchers with the tools to generate their own data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Melting Point | 125-126 °C | [3] |

| Boiling Point | 127-128 °C | [3] |

| Appearance | Solid | [1][4] |

| CAS Number | 1575-36-6 | [2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The solubility of this compound is governed by a balance of its polar and non-polar characteristics.

-

Polar Characteristics: The two primary amine (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors.[6][7] This allows for strong interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF). The presence of these amino groups suggests good solubility in polar solvents.[1]

-

Non-polar Characteristics: The benzene ring and the bromine atom contribute to the molecule's non-polar character, favoring interactions with non-polar solvents (e.g., hexane, toluene) through van der Waals forces.

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Likely to be soluble due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's amine groups.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble due to dipole-dipole interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the dominant polar nature of the amine groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility can be expected, as these solvents have a dipole moment and can interact with the polar functionalities of the molecule.

Experimental Determination of Solubility

Given the scarcity of quantitative solubility data for this compound, it is imperative for researchers to determine this experimentally for their specific applications. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5][8]

General Experimental Protocol: Isothermal Shake-Flask Method

This protocol provides a step-by-step methodology for determining the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation Template

To facilitate systematic data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Water | ||||

| Polar Aprotic | DMSO | |||

| DMF | ||||

| Acetonitrile | ||||

| Non-polar | Hexane | |||

| Toluene | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform |

Safety and Handling

This compound is a chemical that requires careful handling. According to safety data sheets, it may be harmful if swallowed, in contact with skin, or if inhaled.[3][9] It can also cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[10] All work should be conducted in a well-ventilated area or a chemical fume hood.[10]

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

Lumen Learning. Properties of amines. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

Sources

- 1. CAS 1575-36-6: 3-Bromo-1,2-diaminobenzene | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 1575-36-6 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromobenzene-1,2-diamine: Discovery and Historical Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzene-1,2-diamine, a key chemical intermediate in the pharmaceutical and materials science sectors. The document delves into the compound's discovery, tracing the historical evolution of its synthesis. A comparative analysis of historical and contemporary synthetic methodologies is presented, offering insights into the rationale behind experimental choices. Detailed, field-proven protocols for the synthesis of this compound are provided, alongside a thorough examination of its chemical and physical properties. Furthermore, this guide explores the diverse applications of this versatile molecule, particularly in the development of novel therapeutic agents and advanced materials.

Introduction: The Significance of this compound

This compound, also known as 3-bromo-o-phenylenediamine, is an aromatic organic compound with the chemical formula C₆H₇BrN₂.[1] Its structure features a benzene ring substituted with a bromine atom and two adjacent amino groups. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable building block in organic synthesis.

The presence of the vicinal diamine moiety allows for the facile construction of heterocyclic systems, most notably benzimidazoles, which are prevalent scaffolds in medicinal chemistry. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its synthesis and applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 1575-36-6 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 125-126 °C | [2] |

| Boiling Point | 127-128 °C | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [3] |

| pKa | 3.09 ± 0.10 (Predicted) | [2] |

Historical Perspective and Discovery

It is highly probable that this compound was first prepared through one of two classical routes:

-

Direct Bromination of o-Phenylenediamine: The electrophilic aromatic substitution of o-phenylenediamine with bromine.

-

Reduction of a Dinitro Precursor: The synthesis of 1-bromo-2,3-dinitrobenzene followed by its reduction to the corresponding diamine.

These fundamental reactions were well-established by the early 1900s, suggesting that the synthesis of this compound would have been a logical extension of the existing chemical knowledge of the time.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations.

Route 1: Direct Bromination of o-Phenylenediamine

This method represents the most straightforward approach, involving the direct electrophilic bromination of o-phenylenediamine. The two amino groups are strongly activating and ortho-, para-directing. However, their high reactivity can lead to the formation of polybrominated side products and oxidation of the diamine. To control the selectivity, the amino groups are often protected by acetylation prior to bromination, followed by deprotection.

Mechanism:

-

Protection: The amino groups of o-phenylenediamine are acetylated using acetic anhydride to form the corresponding diacetyl derivative. This reduces the activating effect of the amino groups and prevents their oxidation.

-

Bromination: The diacetylated compound undergoes electrophilic aromatic substitution with a brominating agent, such as bromine in acetic acid. The acetyl groups direct the incoming bromine to the positions ortho and para to them. Due to steric hindrance between the two adjacent acetylamino groups, bromination occurs preferentially at the 4- and 5-positions. To obtain the 3-bromo isomer, milder brominating agents and carefully controlled reaction conditions are necessary. A more modern approach for regioselective bromination involves using a less reactive brominating agent like N-bromosuccinimide (NBS).

-

Deprotection: The acetyl groups are removed by acid or base hydrolysis to yield the desired this compound.

Causality of Experimental Choices:

-

Acetylation: The use of acetic anhydride as a protecting group is a classic and effective strategy to moderate the reactivity of the amino groups and to direct the regioselectivity of the bromination.[4]

-

Brominating Agent: The choice of brominating agent is critical for controlling the degree and position of bromination. While elemental bromine is a powerful reagent, its use can lead to over-bromination. Milder reagents like NBS offer greater control.

-

Hydrolysis: The final deprotection step is typically achieved under conditions that do not affect the bromine substituent.

Route 2: Reduction of 1-Bromo-2,3-dinitrobenzene

This route involves the synthesis of a dinitro precursor, 1-bromo-2,3-dinitrobenzene, followed by its reduction to the diamine. This method offers excellent control over the position of the substituents.

Mechanism:

-

Nitration: The synthesis of the dinitro precursor can be challenging due to the directing effects of the substituents. A plausible route involves the nitration of a suitable brominated benzene derivative.

-

Reduction: The dinitro compound is then reduced to the corresponding diamine. A variety of reducing agents can be employed, with common choices being tin(II) chloride in hydrochloric acid, iron powder in acidic medium, or catalytic hydrogenation.[5]

Causality of Experimental Choices:

-

Choice of Precursor: The selection of the starting material for the nitration is crucial for achieving the desired 2,3-dinitro substitution pattern.

-

Reducing Agent: The choice of reducing agent depends on the scale of the reaction and the desired purity of the product. Tin(II) chloride is a reliable laboratory-scale reagent, while catalytic hydrogenation is often preferred for larger-scale, cleaner reductions.

Route 3: Modern Synthetic Approach from 4-Bromo-2,1,3-benzothiadiazole

A more contemporary and efficient synthesis starts from 4-bromo-2,1,3-benzothiadiazole. This heterocyclic precursor can be readily reduced to afford this compound in high yield.[3]

Mechanism:

The reduction of the thiadiazole ring system with a strong reducing agent like sodium borohydride in ethanol cleaves the sulfur-nitrogen bonds and reduces the nitrogen atoms to amino groups, yielding the desired diamine.

Causality of Experimental Choices:

-

Starting Material: 4-Bromo-2,1,3-benzothiadiazole is a commercially available or readily synthesized starting material.

-

Reducing Agent: Sodium borohydride is a relatively mild and selective reducing agent that is effective for this transformation, providing a high yield of the desired product.[3]

Comparative Summary of Synthetic Routes

| Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| 1. Direct Bromination | o-Phenylenediamine, Brominating Agent | Protection, Bromination, Deprotection | Atom economical, potentially fewer steps. | Poor regioselectivity without protection, risk of over-bromination and oxidation. |

| 2. Reduction of Dinitro Precursor | Brominated Benzene Derivative, Nitrating Agent, Reducing Agent | Nitration, Reduction | Excellent regiocontrol. | Multi-step synthesis, use of hazardous nitrating agents. |

| 3. From Benzothiadiazole | 4-Bromo-2,1,3-benzothiadiazole, Reducing Agent | Reduction | High yield, clean reaction, mild conditions. | Availability and cost of the starting material may be a factor. |

Detailed Experimental Protocols

The following protocols are provided as examples of field-proven methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Reduction of 4-Bromo-2,1,3-benzothiadiazole[4]

This protocol is adapted from a literature procedure and is known for its high yield and clean conversion.

Materials:

-

4-Bromo-2,1,3-benzothiadiazole

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suitable reaction flask, add 4-bromo-2,1,3-benzothiadiazole (1 equivalent) and ethanol.

-

Cool the mixture in an ice bath and slowly add sodium borohydride (10 equivalents) in portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with chloroform (3 x volume).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The reported yield for a similar reaction is 92%.[3]

Protocol 2: Synthesis via Protected Bromination of o-Phenylenediamine (Adapted from a similar procedure for the 4-bromo isomer)[5]

This protocol outlines the general steps for a protected bromination, which can be optimized for the synthesis of the 3-bromo isomer.

Materials:

-

o-Phenylenediamine

-

Acetic anhydride

-

Acetic acid

-

N-Bromosuccinimide (NBS)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Protection: In a reaction flask, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride (2.1 equivalents). Stir the mixture at room temperature until the formation of the diacetylated product is complete (monitor by TLC).

-

Bromination: To the solution of the diacetylated compound, add N-bromosuccinimide (1.05 equivalents) portion-wise while maintaining the temperature below 25 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Pour the reaction mixture into ice water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: To the crude protected product, add a solution of aqueous sodium hydroxide or hydrochloric acid and heat the mixture to reflux until the deprotection is complete (monitor by TLC).

-

Final Work-up: Cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product may require further purification by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Figure 1: Key synthetic routes to this compound.

Applications in Research and Development

This compound serves as a versatile precursor in the synthesis of a wide range of functional molecules.

Pharmaceutical Applications

The primary application of this compound in drug discovery is in the synthesis of substituted benzimidazoles. The reaction of the diamine with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole core. The bromine atom can then be used as a point of diversification through Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions to introduce various substituents.

-

Protein Kinase Inhibitors: It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole, which have been investigated as potential inhibitors of protein kinases.[3]

-

Fluorescent Probes: this compound has been utilized as a fluorescent probe for the detection of DNA gyrase inhibitors.

Materials Science

The unique electronic and structural properties of this compound make it a valuable monomer in the synthesis of advanced materials.

-

Polymer Synthesis: The diamine functionality allows for its use in the synthesis of polyamides and polyimides. The incorporation of the bromo-substituted benzene ring can enhance the thermal stability and flame-retardant properties of the resulting polymers.

-

Organic Electronics: The ability to functionalize the bromine position makes this compound a useful building block for the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[1]

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a chemical of significant synthetic utility, with its importance underscored by its application in the development of new pharmaceuticals and advanced materials. While its initial discovery likely stemmed from classical aromatic chemistry, modern synthetic methods have provided more efficient and high-yielding routes to this valuable compound. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to leverage its potential in their scientific endeavors. This guide has aimed to provide a comprehensive and practical overview to aid in the successful application of this compound in the laboratory.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

PrepChem. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction with o‐phenylenediamine. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1959). The oxidation of derivatives of o-phenylenediamine. Part VII. Bromination of anilinoaposafranines and related compounds. Retrieved from [Link]

-

ResearchGate. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). Retrieved from [Link]

-

SciSpace. (1962). A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. Retrieved from [Link]

-

ResearchGate. (2002). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Potential Applications of Poly(o-phenylenediamine) based Copolymers and Nanocomposites: A Comprehensive Review. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [amp.chemicalbook.com]

- 3. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. Buy 1-Bromo-2,3-dinitrobenzene | 19613-76-4 [smolecule.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Bromobenzene-1,2-diamine

Abstract: 3-Bromobenzene-1,2-diamine is a pivotal bifunctional building block in modern synthetic chemistry, offering a unique scaffold for the construction of complex nitrogen-containing heterocycles. Its structure is distinguished by two key reactive sites: a nucleophilic ortho-phenylenediamine moiety and a carbon-bromine bond amenable to transition metal-catalyzed cross-coupling. This guide provides an in-depth analysis of the molecule's reactivity profile, detailing the causal mechanisms behind its transformations and offering field-proven protocols for its application. We will explore its utility in the synthesis of benzimidazoles and quinoxalines via cyclocondensation, and its functionalization through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel chemical entities.

Introduction and Core Characteristics

This compound (CAS: 1575-36-6) is an aromatic compound whose synthetic utility is derived from the orthogonal reactivity of its two distinct functional groups.[1][2] The vicinal diamines are poised for cyclization reactions to form five- and six-membered heterocyclic rings, while the aryl bromide provides a handle for carbon-carbon and carbon-nitrogen bond formation via catalysis.[1] This dual-mode reactivity allows for its use in sequential or tandem reactions, enabling the efficient assembly of complex molecular architectures that are prevalent in medicinal chemistry and materials science.[3]

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Appearance | Light yellow to yellow solid[4] |

| Melting Point | 125-126 °C[4] |

| Solubility | Soluble in polar organic solvents |

Synthesis of the Core Moiety

The reliable synthesis of the starting material is paramount for any subsequent chemical exploration. A common and high-yielding laboratory-scale preparation involves the reduction of 4-bromo-2,1,3-benzothiadiazole.

Reductive Cleavage Approach

This method leverages sodium borohydride (NaBH₄) to reductively cleave the thiadiazole ring, affording the desired diamine in excellent yield. The thiadiazole precursor is readily accessible, making this a robust and scalable route.

-

Reaction Setup: To a 2000 mL single-necked flask, add 4-bromo-benzo[c][3][5][6]thiadiazole (10 g, 46.5 mmol) and sodium borohydride (17.6 g, 465 mmol).

-

Solvent Addition: Add 900 mL of ethanol (EtOH) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, remove the ethanol using a rotary evaporator.

-

Extraction: Extract the residue with chloroform (CHCl₃).

-